molecular formula C18H10ClF2N5O2 B3411492 2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 919844-39-6

2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Cat. No.: B3411492
CAS No.: 919844-39-6
M. Wt: 401.8 g/mol
InChI Key: MANQUVGWTUPFRD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and amidation to form the final product . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety is known to bind to certain proteins, potentially inhibiting their activity. This can lead to various biological effects, including anti-inflammatory or anticancer activities . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF2N5O2/c19-13-2-1-3-14(21)15(13)17(27)24-25-9-22-16-12(18(25)28)8-23-26(16)11-6-4-10(20)5-7-11/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANQUVGWTUPFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 5
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

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